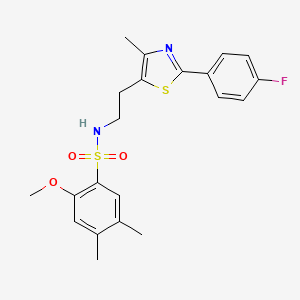

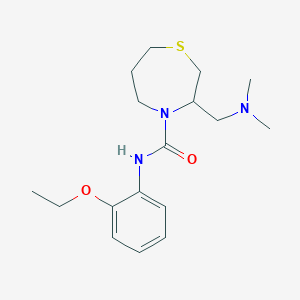

![molecular formula C21H15F3N4O2 B2482803 N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide CAS No. 847388-08-3](/img/structure/B2482803.png)

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines typically involves the cyclization of aminopyridines with appropriate precursors. A novel method for their synthesis may include the use of catalytic amounts of thiamine hydrochloride in water, highlighting an environmentally benign approach (Jun-hua Liu, Min Lei, Lihong Hu, 2012). Another approach involves the Michael addition/intramolecular cyclization reaction, demonstrating the versatility in synthesis methods for introducing various functional groups, including the trifluoromethyl group (B. Jismy, M. Akssira, D. Knez, G. Guillaumet, S. Gobec, M. Abarbri, 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidine derivatives often features planar ring systems and substituted phenyl rings that influence their physical and chemical properties. The crystal structure analysis reveals weak intermolecular interactions that could affect their reactivity and stability (S. Deng, Feng-jun Cao, Xiao-jun Cai, F. Li, Ping Chen, 2010).

Scientific Research Applications

Synthesis and Biological Activity

Research on imidazo[1,2-a]pyrimidine derivatives has explored their synthesis and biological activities, including their potential as antiulcer, antiviral, and antibacterial agents. For example, a study by Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines with potential cytoprotective antiulcer properties, though they did not exhibit significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989). Another research by Hamdouchi et al. (1999) designed and prepared a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines as antirhinovirus agents, demonstrating the importance of stereochemistry in the antiviral activity of these compounds (Hamdouchi, Blas, del Prado, Gruber, Heinz, & Vance, 1999).

Antineoplastic Activity

The synthesis and evaluation of imidazo[1,2-a]pyrimidine derivatives for their antineoplastic activity have been a focus of some studies. Abdel-Hafez (2007) reported on the synthesis of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives, with some compounds showing variable degrees of antineoplastic activity against cell lines tested (Abdel-Hafez, 2007).

Anti-Inflammatory and Analgesic Agents

Research into the therapeutic potential of imidazo[1,2-a]pyrimidine derivatives has also extended to their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Environmental and Sensor Applications

Moreover, the applications of imidazo[1,2-a]pyrimidine derivatives extend beyond medicinal chemistry. For instance, Rawat and Rawat (2018) developed a fluorescent sensor for zinc ion detection using synthesized imidazo[1,2-a]pyrimidine compounds, highlighting the versatility of these molecules in environmental monitoring and chemical sensing (Rawat & Rawat, 2018).

Future Directions

properties

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N4O2/c1-30-18-7-6-13(17-12-28-9-3-8-25-20(28)27-17)11-16(18)26-19(29)14-4-2-5-15(10-14)21(22,23)24/h2-12H,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCPTRLOSXLZIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

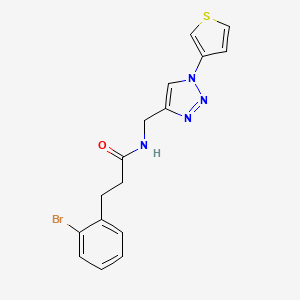

![1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2482720.png)

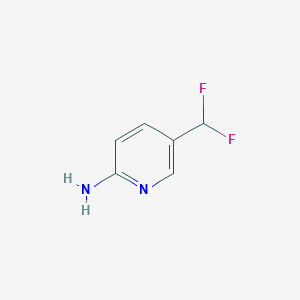

![4,7-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B2482721.png)

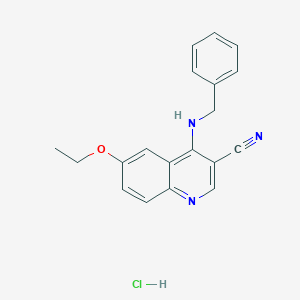

![3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2482729.png)

![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)

![4-benzyl-1-[1-(4-ethylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]piperidine](/img/structure/B2482740.png)

![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)

![(E)-4-(2-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)hydrazinyl)benzoic acid](/img/structure/B2482742.png)